1-[4-(Trifluoromethyl)benzenesulfonyl]azetidin-3-amine
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Overview
Description
1-[4-(Trifluoromethyl)benzenesulfonyl]azetidin-3-amine is a chemical compound characterized by its trifluoromethyl group attached to a benzene ring, which is further connected to an azetidin-3-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethyl)benzenesulfonyl]azetidin-3-amine typically involves multiple steps, starting with the preparation of the trifluoromethylbenzene derivative. This can be achieved through electrophilic trifluoromethylation of benzene using reagents like trifluoromethyl sulfone or trifluoromethanesulfonyl chloride. The resulting trifluoromethylbenzene is then subjected to sulfonylation to introduce the sulfonyl group, followed by amination to attach the azetidin-3-amine moiety.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow chemistry and other advanced techniques can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Trifluoromethyl)benzenesulfonyl]azetidin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(Trifluoromethyl)benzenesulfonyl]azetidin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound's unique properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[4-(Trifluoromethyl)benzenesulfonyl]azetidin-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[4-(Trifluoromethyl)benzenesulfonyl]azetidin-3-amine can be compared to other similar compounds, such as:
Trifluoromethylbenzene derivatives: These compounds share the trifluoromethyl group but differ in their functional groups and overall structure.
Azetidin-3-amine derivatives: These compounds have similar amines but lack the trifluoromethyl group.
Sulfonylbenzene derivatives: These compounds contain the sulfonyl group but may have different substituents on the benzene ring.
The uniqueness of this compound lies in its combination of the trifluoromethyl group, sulfonyl group, and azetidin-3-amine moiety, which together confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]sulfonylazetidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2S/c11-10(12,13)7-1-3-9(4-2-7)18(16,17)15-5-8(14)6-15/h1-4,8H,5-6,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFTVHKNWZINRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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